molecular formula C20H19N3O3 B11127022 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11127022
M. Wt: 349.4 g/mol
InChI Key: RESVRFQSAYPXRL-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The benzofuran and pyrazole intermediates are then coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can intercalate with DNA, while the pyrazole ring can inhibit enzyme activity by binding to the active site. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide: Similar structure but with a methoxy group instead of a hydroxy group.

    5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-3-carboxamide: Contains a chloro group instead of a hydroxy group.

Uniqueness

The presence of the hydroxyphenyl group in 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide provides unique hydrogen bonding capabilities, which can enhance its biological activity and specificity compared to similar compounds with different substituents.

This detailed overview highlights the significance and versatility of this compound in various fields of scientific research

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N3O3/c24-16-4-1-13(2-5-16)7-9-21-20(25)18-12-17(22-23-18)14-3-6-19-15(11-14)8-10-26-19/h1-6,11-12,24H,7-10H2,(H,21,25)(H,22,23)

InChI Key

RESVRFQSAYPXRL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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